molecular formula C12H8ClIO B1603482 1-Chloro-4-(4-iodophenoxy)benzene CAS No. 854257-01-5

1-Chloro-4-(4-iodophenoxy)benzene

Cat. No. B1603482
M. Wt: 330.55 g/mol
InChI Key: TVALFKNJYMGMJE-UHFFFAOYSA-N
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Description

“1-Chloro-4-(4-iodophenoxy)benzene” is a chemical compound with the molecular formula C12H8ClIO . It is also known by other names such as Ether, p-chlorophenyl phenyl; p-Chlorodiphenyl oxide; p-Chlorophenyl phenyl ether; 4-Chlorodiphenyl ether; 4-Chlorophenyl phenyl ether .


Synthesis Analysis

The synthesis of polysubstituted benzenes like “1-Chloro-4-(4-iodophenoxy)benzene” often involves careful planning of the sequence of reactions, taking into account the directing effects of substituents . The order of reactions can significantly affect the products produced .


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-(4-iodophenoxy)benzene” can be analyzed using various techniques. For instance, the 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving “1-Chloro-4-(4-iodophenoxy)benzene” could be influenced by various factors. For instance, the presence of electron-withdrawing groups ortho and para to the chlorine can substantially enhance the rate of substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-4-(4-iodophenoxy)benzene” can be determined using various analytical techniques. For instance, its molecular weight is 204.652 g/mol .

Scientific Research Applications

Gas-Phase Thermolysis

Research by Mulder and Louw (2010) explored the thermolysis of tert-butyl hydroperoxide with benzene and chlorobenzene, leading to the formation of biphenyl and dichlorobiphenyls. This study highlights the potential use of 1-Chloro-4-(4-iodophenoxy)benzene in gas-phase reactions, particularly in the production of various biphenyls under different conditions, such as in nitrogen or air. The generation of chlorophenols and iodobenzene in these processes demonstrates its versatility in organic synthesis and industrial applications (Mulder & Louw, 2010).

Polymer Synthesis

Kim and Lee (2001) investigated the use of derivatives of 1-Chloro-4-(4-iodophenoxy)benzene in the synthesis of polybenzoxazole, a type of high-performance polymer. The study demonstrated the ability to undergo thermal cyclization reactions, forming benzoxazole from hydroxy enaminonitrile. This finding is significant for the development of new precursor polymers for aromatic polybenzoxazoles, which have applications in high-strength and high-temperature-resistant materials (Kim & Lee, 2001).

Halogenation Reactions

Bovonsombat and Mcnelis (1993) described the use of 1-Chloro-4-(4-iodophenoxy)benzene in ring halogenation reactions of polyalkylbenzenes. This process is fundamental in organic chemistry for introducing halogen atoms into aromatic compounds, which is a critical step in the synthesis of various organic molecules. The study provides insights into the selectivity and efficiency of these halogenation reactions, which are crucial in pharmaceuticals and agrochemicals production (Bovonsombat & Mcnelis, 1993).

Safety And Hazards

“1-Chloro-4-(4-iodophenoxy)benzene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

1-chloro-4-(4-iodophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClIO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVALFKNJYMGMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598280
Record name 1-Chloro-4-(4-iodophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(4-iodophenoxy)benzene

CAS RN

854257-01-5
Record name 1-Chloro-4-(4-iodophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-4'-iododiphenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Guðmundsson - 2009 - skemman.is
For the past decade or so, synthesis of polysubstituted bicyclo [3.3. 1] nonanes and bicyclo [4.4. 0] decanes and research on the biological activity of such compounds has been …
Number of citations: 0 skemman.is

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